Cas no 2013582-46-0 (6-bromo-4-iodoisoquinoline)
6-bromo-4-iodoisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 6-bromo-4-iodoisoquinoline
- DB-383392
- Z3175011453
- CS-0379856
- G62138
- A1-56871
- SCHEMBL18105406
- EN300-1703582
- 2013582-46-0
- starbld0044546
-
- Inchi: 1S/C9H5BrIN/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H
- InChI Key: HUJDTCMXQLMRBM-UHFFFAOYSA-N
- SMILES: C1C2=C(C=C(Br)C=C2)C(I)=CN=1
Computed Properties
- Exact Mass: 332.86501g/mol
- Monoisotopic Mass: 332.86501g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 12.9Ų
6-bromo-4-iodoisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM429372-1g |
6-bromo-4-iodoisoquinoline |
2013582-46-0 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-1703582-0.05g |
6-bromo-4-iodoisoquinoline |
2013582-46-0 | 95% | 0.05g |
$226.0 | 2023-11-13 | |
| Enamine | EN300-1703582-0.1g |
6-bromo-4-iodoisoquinoline |
2013582-46-0 | 95% | 0.1g |
$337.0 | 2023-11-13 | |
| Enamine | EN300-1703582-0.25g |
6-bromo-4-iodoisoquinoline |
2013582-46-0 | 95% | 0.25g |
$481.0 | 2023-11-13 | |
| Enamine | EN300-1703582-0.5g |
6-bromo-4-iodoisoquinoline |
2013582-46-0 | 95% | 0.5g |
$758.0 | 2023-11-13 | |
| Enamine | EN300-1703582-1.0g |
6-bromo-4-iodoisoquinoline |
2013582-46-0 | 95% | 1g |
$971.0 | 2023-06-04 | |
| Enamine | EN300-1703582-2.5g |
6-bromo-4-iodoisoquinoline |
2013582-46-0 | 95% | 2.5g |
$1903.0 | 2023-11-13 | |
| Enamine | EN300-1703582-5.0g |
6-bromo-4-iodoisoquinoline |
2013582-46-0 | 95% | 5g |
$2816.0 | 2023-06-04 | |
| Enamine | EN300-1703582-10.0g |
6-bromo-4-iodoisoquinoline |
2013582-46-0 | 95% | 10g |
$4176.0 | 2023-06-04 | |
| Enamine | EN300-1703582-1g |
6-bromo-4-iodoisoquinoline |
2013582-46-0 | 95% | 1g |
$971.0 | 2023-11-13 |
6-bromo-4-iodoisoquinoline Suppliers
6-bromo-4-iodoisoquinoline Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 6-bromo-4-iodoisoquinoline
6-Bromo-4-iodoisoquinoline (CAS No. 2013582-46-0): A Versatile Building Block in Medicinal Chemistry and Material Science
6-Bromo-4-iodoisoquinoline (CAS No. 2013582-46-0) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical research and advanced material development. This bromo-iodo substituted isoquinoline derivative serves as a crucial intermediate for synthesizing complex molecules due to its unique reactivity profile and structural features.
The growing demand for isoquinoline-based compounds in drug discovery has positioned 6-bromo-4-iodoisoquinoline as a key building block. Researchers particularly value its two distinct halogen substituents at the 4- and 6-positions, which enable sequential cross-coupling reactions - a feature that answers many organic chemists' questions about "how to create complex heterocyclic scaffolds efficiently."
In pharmaceutical applications, this compound has shown remarkable potential as a precursor for kinase inhibitors and cancer therapeutics. The isoquinoline core structure is frequently found in molecules targeting protein kinases, making 6-bromo-4-iodoisoquinoline CAS 2013582-46-0 particularly valuable for medicinal chemistry programs. Recent studies highlight its use in developing potential treatments for neurodegenerative diseases, addressing one of today's most pressing healthcare challenges.
The compound's physicochemical properties contribute to its widespread utility. With a molecular weight of 334.92 g/mol and the presence of both bromine and iodine atoms, 6-bromo-4-iodoisoquinoline offers excellent opportunities for further functionalization. This characteristic makes it a frequent search term among chemists looking for "halogen-rich heterocyclic building blocks" or "versatile isoquinoline derivatives."
Material science applications of 6-bromo-4-iodoisoquinoline have expanded significantly in recent years. The compound serves as a precursor for organic semiconductors and light-emitting materials, particularly in the development of OLED technologies. This aligns perfectly with current industry trends toward sustainable electronics and energy-efficient displays.
Synthetic methodologies involving 6-bromo-4-iodoisoquinoline CAS 2013582-46-0 often appear in literature searches about "palladium-catalyzed cross-coupling reactions" or "sequential functionalization of halogenated heterocycles." The compound's stability under various reaction conditions makes it particularly attractive for multi-step synthesis, a feature highly valued in both academic and industrial settings.
Quality control aspects of 6-bromo-4-iodoisoquinoline production have become increasingly important, with analytical techniques such as HPLC and NMR spectroscopy being essential for verifying purity. This addresses common queries from quality assurance professionals about "characterization methods for halogenated isoquinolines." The compound typically appears as a white to pale yellow crystalline solid with good stability when stored properly.
The global market for isoquinoline derivatives like 6-bromo-4-iodoisoquinoline has seen steady growth, driven by increasing R&D investments in both pharmaceutical and material science sectors. Supply chain professionals often search for information about "reliable sources of halogenated isoquinoline compounds" or "scalable synthesis routes for 6-bromo-4-iodoisoquinoline," reflecting the compound's commercial importance.
Environmental and safety considerations in handling 6-bromo-4-iodoisoquinoline follow standard laboratory protocols for halogenated organic compounds. While not classified as hazardous under normal handling conditions, proper personal protective equipment is recommended, addressing common workplace safety questions about "handling halogenated heterocyclic compounds."
Future research directions for 6-bromo-4-iodoisoquinoline CAS 2013582-46-0 include exploring its potential in catalytic applications and as a ligand in transition metal complexes. These developments respond to the growing interest in "sustainable chemistry approaches" and "atom-economical synthetic methods," which are hot topics in contemporary chemical research.
In conclusion, 6-bromo-4-iodoisoquinoline represents a versatile and valuable compound in modern chemical research and industrial applications. Its unique combination of reactivity, stability, and structural features ensures its continued importance in developing new pharmaceuticals, advanced materials, and innovative chemical methodologies.
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